molecular formula C14H18FN4O5 B13404837 3-(5-Fluoro-2,4-dinitroanilino)-proxyl free radical

3-(5-Fluoro-2,4-dinitroanilino)-proxyl free radical

Cat. No.: B13404837
M. Wt: 341.31 g/mol
InChI Key: WYXCUKFSEWVLKA-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of a fluorine atom, two nitro groups, and a pyrrolidinyloxy moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy typically involves multiple steps. One common method starts with the nitration of 5-fluoroaniline to introduce the nitro groups. This is followed by the reaction with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy under specific conditions to form the final product. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process is optimized for efficiency and safety, with careful monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of new compounds with varying properties .

Scientific Research Applications

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy involves its interaction with specific molecular targets. The fluorine atom and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable radicals and interact with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable tool in scientific research .

Properties

Molecular Formula

C14H18FN4O5

Molecular Weight

341.31 g/mol

InChI

InChI=1S/C14H18FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16H,7H2,1-4H3

InChI Key

WYXCUKFSEWVLKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C

Origin of Product

United States

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